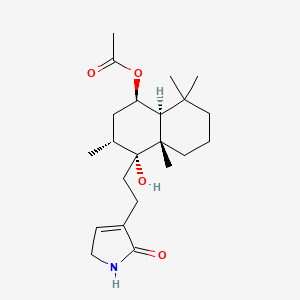
Vitexilactam A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitexilactam A is a diterpene alkaloid found in the fruits of the chaste tree (Vitex agnus-castus). This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitexilactam A involves several steps, including the extraction of the compound from the chaste tree fruits. The process typically involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions are often detailed in scientific literature, focusing on optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in the chaste tree. advancements in biotechnological methods and synthetic biology may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Vitexilactam A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Vitexilactam A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diterpene alkaloids under different chemical reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studies focus on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of Vitexilactam A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, antioxidant activity, and interaction with specific receptors. Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Vitexilactam A is unique among diterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include Vitexilactam B and Vitexilactam C, which are also found in the chaste tree. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
459167-05-6 |
|---|---|
Molecular Formula |
C22H35NO4 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H35NO4/c1-14-13-17(27-15(2)24)18-20(3,4)9-6-10-21(18,5)22(14,26)11-7-16-8-12-23-19(16)25/h8,14,17-18,26H,6-7,9-13H2,1-5H3,(H,23,25)/t14-,17-,18+,21+,22-/m1/s1 |
InChI Key |
LTVWDGPECBUWSM-UJHQHGQKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CCNC3=O)O)(CCCC2(C)C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CCNC3=O)O)C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















